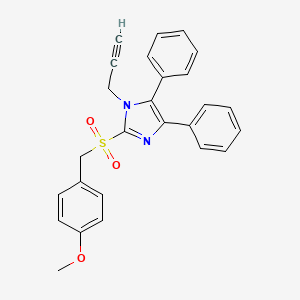
4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl 4-methoxybenzyl sulfone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl 4-methoxybenzyl sulfone is a useful research compound. Its molecular formula is C26H22N2O3S and its molecular weight is 442.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4,5-Diphenyl-1-(2-propynyl)-1H-imidazol-2-yl 4-methoxybenzyl sulfone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, including antimicrobial and antioxidant properties, and provides insights into its synthesis and structure-activity relationships.
- Molecular Formula : C26H22N2O2S
- Molecular Weight : 426.53 g/mol
- CAS Number : 339277-79-1
Synthesis
The compound can be synthesized through a multi-step reaction involving the condensation of various substituted imidazoles with sulfonyl chlorides. The synthesis typically employs methods such as refluxing in organic solvents and purification through recrystallization or chromatography.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of imidazole compounds exhibit significant antimicrobial activity against various bacterial strains. For instance, the compound has been evaluated against both Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth.
| Microorganism | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results indicate that modifications in the imidazole structure can enhance antimicrobial efficacy, especially when combined with metal complexes .
Antioxidant Activity
The antioxidant properties of this compound are assessed using various assays such as DPPH and ABTS. The results show that it possesses moderate antioxidant activity, which is crucial for mitigating oxidative stress in biological systems.
| Assay | IC50 (μg/mL) |
|---|---|
| DPPH | 25.0 |
| ABTS | 30.5 |
The antioxidant activity is attributed to the presence of the imidazole ring and the methoxybenzyl group, which facilitate electron donation and radical scavenging .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be linked to its structural features:
- Imidazole Ring : Essential for antimicrobial activity.
- Sulfonyl Group : Enhances solubility and bioavailability.
- Phenyl Substituents : Influence lipophilicity and interaction with biological targets.
Computational studies have shown that specific substitutions on the imidazole ring can significantly alter binding affinities to target enzymes, suggesting pathways for further optimization of its pharmacological profile .
Case Studies
- Antimicrobial Efficacy Study : A study conducted on various imidazole derivatives found that those with additional phenyl groups exhibited enhanced activity against resistant strains of bacteria. The study highlighted the importance of structural diversity in developing new antimicrobial agents .
- Antioxidant Activity Assessment : In a comparative analysis, the antioxidant capacity of this compound was evaluated alongside known antioxidants. The findings indicated that while it showed moderate activity, further modifications could potentially enhance its efficacy as an antioxidant agent .
Propiedades
IUPAC Name |
2-[(4-methoxyphenyl)methylsulfonyl]-4,5-diphenyl-1-prop-2-ynylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O3S/c1-3-18-28-25(22-12-8-5-9-13-22)24(21-10-6-4-7-11-21)27-26(28)32(29,30)19-20-14-16-23(31-2)17-15-20/h1,4-17H,18-19H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPPSMUBPAGINDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CS(=O)(=O)C2=NC(=C(N2CC#C)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














